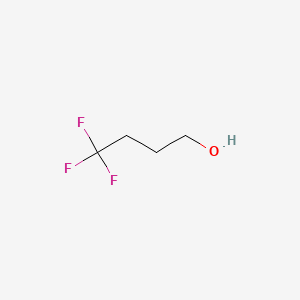

4,4,4-三氟-1-丁醇

描述

4,4,4-Trifluoro-1-butanol is a fluorinated organic compound that has garnered interest due to its potential applications in various fields, including as a solvent for peptides and proteins and in chemical reactions. Its unique structure, featuring a trifluoromethyl group and a butanol backbone, contributes to its distinctive properties and reactivity .

Synthesis Analysis

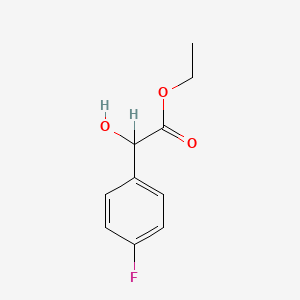

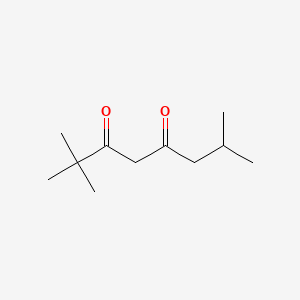

The synthesis of fluorinated butanol derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones involves a reversal of diastereoselectivity when reacting trifluoroacetaldehyde ethyl hemiacetal with enamines and imines, providing a metal-free method for preparing these compounds . Additionally, the synthesis of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione was achieved using density functional methods, which also allowed for the calculation of structural and spectroscopic data .

Molecular Structure Analysis

The molecular structure of 4,4,4-trifluoro-1-butanol and its derivatives is a key factor in determining their physical and chemical properties. For example, the conformational landscape of 4,4,4-trifluoro-1-butanol is quite flexible due to its long carbon chain and hydroxyl group, leading to a variety of possible geometries . X-ray crystallography has been used to determine the structures of related compounds, such as tri-n-butyltin 2,6-difluorobenzoate, which forms a unique macrocyclic tetramer .

Chemical Reactions Analysis

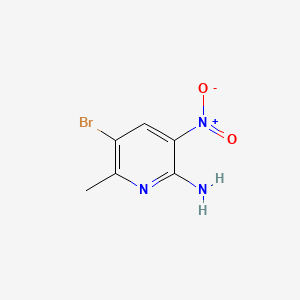

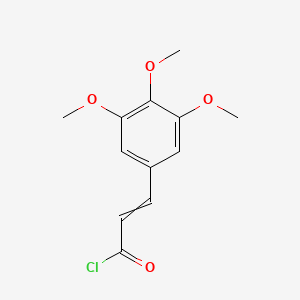

The reactivity of 4,4,4-trifluoro-1-butanol is influenced by the presence of the trifluoromethyl group. This compound can undergo various chemical reactions, such as cyclocondensation with hydroxylamine and hydrazine to form different products like pyrazoles10. The fluorine atoms also play a role in the compound's resistance to hydrolysis and its ability to act as a deoxofluorinating agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,4-trifluoro-1-butanol are closely related to its molecular structure. The presence of fluorine atoms imparts unique characteristics, such as high thermal stability and resistance to hydrolysis . Spectroscopic methods, including vibrational, optical, and electronic spectra, have been employed to characterize these compounds and provide insights into their stability and charge delocalization . The compound's conformational flexibility also affects its spectroscopic properties and has been studied using rotational spectroscopy and quantum chemical calculations .

科学研究应用

构象分析

4,4,4-三氟-1-丁醇已被广泛研究其构象特性。Lu et al. (2020)的一项研究探讨了其旋转光谱,并确定了27种可能的几何构型。这项研究对于理解含氟脂肪醇的构象灵活性至关重要,这些醇在肽、蛋白质和某些化学反应的溶剂中起着关键作用。

对映体纯衍生物的合成

Gautschi等人(1994年)专注于从4,4,4-三氟-1-丁醇合成4,4,4-三氟-3-羟基-丁酸的对映体纯衍生物Gautschi, Schweizer, & Seebach, 1994。这些衍生物对于各种化学合成至关重要,强调了4,4,4-三氟-1-丁醇在生产专门化学化合物中的重要性。

与烯胺和亚胺的反应

Funabiki等人(2011年)通过将4,4,4-三氟-1-丁醇衍生物与烯胺和亚胺反应,展示了合成4,4,4-三氟-1-芳基-3-羟基-2-甲基-1-丁酮Funabiki et al., 2011。这项研究对有机化学领域有所贡献,特别是在复杂有机分子的合成方面。

抗菌活性

Kawase等人(2001年)研究了三氟甲基酮的抗菌效果,包括4,4,4-三氟-1-丁醇的衍生物。这项研究发现对某些革兰氏阳性细菌有显著的抗菌活性,突显了4,4,4-三氟-1-丁醇衍生物在抗菌应用中的潜在用途Kawase et al., 2001。

醇溶剂中的质子转移

Das等人(1993年)的研究探讨了在醇溶剂存在下某些分子的质子转移过程,包括4,4,4-三氟-1-丁醇Das, Mitra, & Mukherjee, 1993。这项研究揭示了氟化醇在促进质子转移中的作用,这在许多化学反应中是至关重要的。

作用机制

安全和危害

4,4,4-Trifluoro-1-butanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

未来方向

The complex conformational panorama of binary 4,4,4-trifluoro-1-butanol aggregates was investigated using chirped-pulse Fourier transform microwave spectroscopy . This research highlights the role of dispersion interactions in preferentially stabilizing the global minimum of the 4,4,4-trifluoro-1-butanol dimer . This could lead to further studies on the conformational flexibility of 4,4,4-trifluoro-1-butanol and its applications in various fields.

属性

IUPAC Name |

4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRFUGHXKNNIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196714 | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-1-butanol | |

CAS RN |

461-18-7 | |

| Record name | 4,4,4-Trifluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

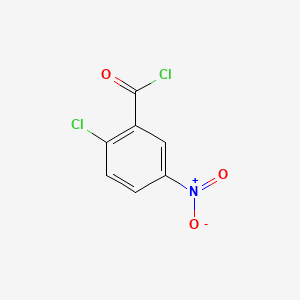

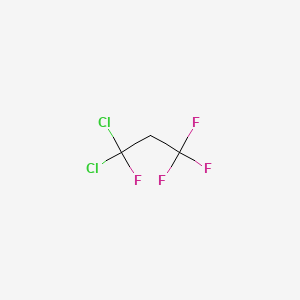

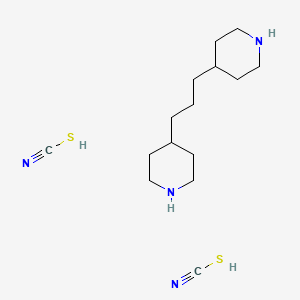

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)